molecular formula C17H19FN2O2S B4729905 4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide

4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide

Cat. No. B4729905
M. Wt: 334.4 g/mol
InChI Key: INNUJKKTRZBGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide, also known as PF-04457845, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP), which is a G protein-coupled receptor that plays a crucial role in pain modulation, stress response, and reward processing.

Mechanism of Action

4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is activated by the endogenous peptide nociceptin/orphanin FQ, which is involved in pain modulation, stress response, and reward processing. By blocking the NOP receptor, this compound reduces the activity of the nociceptin/orphanin FQ system and produces antinociceptive, anxiolytic, antidepressant, and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal models and humans. In animal models, this compound has been shown to reduce the release of various neurotransmitters, including dopamine, serotonin, and noradrenaline, in brain regions involved in pain, anxiety, and addiction. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. In humans, this compound has been shown to produce mild to moderate adverse effects, including nausea, dizziness, and headache, but no serious adverse effects have been reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide for lab experiments is its selectivity for the NOP receptor, which allows for the specific study of the nociceptin/orphanin FQ system. Another advantage is its potential therapeutic applications in various diseases, which makes it a promising candidate for drug development. However, one of the main limitations is its low solubility in water, which can make it difficult to administer and study in vivo. Another limitation is its relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the study of 4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide. One direction is the further elucidation of its mechanism of action, including its effects on downstream signaling pathways and gene expression. Another direction is the development of more potent and selective NOP receptor antagonists, which could improve its therapeutic potential and reduce its adverse effects. Another direction is the investigation of its potential applications in other diseases, such as inflammatory bowel disease, cancer, and cardiovascular disease. Finally, the development of novel drug delivery systems could improve its solubility and bioavailability, allowing for more effective administration and study in vivo.

Scientific Research Applications

4-fluoro-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide has been studied extensively in preclinical and clinical studies for its potential therapeutic applications in various diseases, including pain, anxiety, depression, addiction, and neurodegenerative disorders. In animal models, this compound has been shown to produce antinociceptive effects in various pain models, including acute, inflammatory, neuropathic, and cancer pain. It has also been shown to reduce anxiety-like and depressive-like behaviors in rodent models of anxiety and depression. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to improve cognitive function in animal models of neurodegenerative disorders.

properties

IUPAC Name

4-fluoro-N-[(4-pyrrolidin-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-15-5-9-17(10-6-15)23(21,22)19-13-14-3-7-16(8-4-14)20-11-1-2-12-20/h3-10,19H,1-2,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNUJKKTRZBGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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